2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
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Overview
Description
2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzoyl group with bromine and methoxy substituents
Mechanism of Action
Target of Action
The compound “(2-Bromo-5-methoxyphenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a complex molecule that contains both a thiazole and an indole moiety . Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Indole derivatives, on the other hand, have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the primary targets of this compound could be a variety of enzymes, receptors, and biochemical pathways involved in these biological activities.
Mode of Action
Thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Indole derivatives bind with high affinity to multiple receptors, which can help in developing new useful derivatives . Therefore, the compound might interact with its targets through similar mechanisms, leading to changes in the biological activities mentioned above.
Biochemical Pathways
The compound, when entering physiological systems, may behave unpredictably and reset the system differently . It may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Pharmacokinetics
The solubility of the compound in various solvents and its chemical stability could influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the resulting changes in the biochemical pathways. As mentioned earlier, thiazole and indole derivatives have shown a broad spectrum of biological activities . Therefore, the compound might exhibit similar effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps:
Formation of the Benzoyl Intermediate: The starting material, 2-bromo-5-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Pyrrolidine Coupling: The acid chloride is then reacted with pyrrolidine to form the 2-bromo-5-methoxybenzoyl pyrrolidine intermediate.
Thiazole Formation: The final step involves the reaction of the intermediate with 2-mercaptothiazole under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents on the benzoyl ring.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzyl bromide
- 2-Bromo-5-methoxybenzoic acid
- 2-Mercaptothiazole
Uniqueness
2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is unique due to the combination of its structural elements, which confer distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-20-10-2-3-13(16)12(8-10)14(19)18-6-4-11(9-18)21-15-17-5-7-22-15/h2-3,5,7-8,11H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWDBUCFGBYEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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